Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Overview
Description
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a chemical compound with the CAS Number: 1251033-23-4 . It has a molecular weight of 269.1 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds of the imidazo[1,2-a]pyridine class have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at ambient temperature .Scientific Research Applications
1. Pharmaceutical Synthesis
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate plays a crucial role in pharmaceutical synthesis, especially in the formation of anti-cancer and anti-tuberculosis (TB) agents. In a study, it was involved in the regioselective palladium-catalyzed Suzuki–Miyaura borylation reaction, leading to the formation of nitrogen-rich systems incorporated into potential anti-cancer and anti-TB agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
2. Anti-inflammatory and Analgesic Activity
This compound is also used in synthesizing various carboxylic acids with potential anti-inflammatory and analgesic properties. A study reported the synthesis of a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, indicating its role in developing compounds with anti-inflammatory and analgesic activities (Abignente et al., 1982).
3. Anti-Hepatitis B Virus Activity
This compound derivatives have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. In a study, these derivatives showed significant effectiveness in inhibiting the replication of HBV DNA, highlighting their potential in antiviral therapies (Chen et al., 2011).
4. Synthesis of Fused Triazines with Biological Activity
This compound has been used in the synthesis of fused triazines, indicating its role in creating biologically active compounds. The compound was used to generate substituted nitro carboxamidoimidazopyridines, leading to the formation of triazines with potential biological activity (Zamora et al., 2004).
5. Catalytic Activities in Oxidation Reactions
Research has demonstrated the use of this compound derivatives in catalyzing oxidation reactions. A study found that these compounds, in combination with transition metals, can effectively catalyze the oxidation of catechol to o-quinone, suggesting their use in chemical synthesis and industrial applications (Saddik et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been recognized as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of these compounds involves C–C bond cleavage promoted by I2 and TBHP .
Biochemical Pathways
Compounds with similar structures have been shown to have varied medicinal applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been shown to have significant biological and therapeutic value .
properties
IUPAC Name |
ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAJSQRCXJXDNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=C(N2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.